molecular formula C25H23N3O B11534427 (2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-phenyl-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-phenyl-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

Cat. No.: B11534427
M. Wt: 381.5 g/mol
InChI Key: NHVGQRTZNFPVFY-BDTNDASRSA-N
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Description

3-(2,2-DIMETHYLPROPANOYL)-2-PHENYL-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE is a complex organic compound with a unique structure that includes multiple aromatic rings and nitrile groups

Preparation Methods

The synthesis of 3-(2,2-DIMETHYLPROPANOYL)-2-PHENYL-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE typically involves multi-step organic reactionsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles.

Scientific Research Applications

3-(2,2-DIMETHYLPROPANOYL)-2-PHENYL-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-DIMETHYLPROPANOYL)-2-PHENYL-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-phenyl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile

InChI

InChI=1S/C25H23N3O/c1-24(2,3)23(29)21-20(18-10-5-4-6-11-18)25(15-26,16-27)22-19-12-8-7-9-17(19)13-14-28(21)22/h4-14,20-22H,1-3H3/t20-,21+,22-/m0/s1

InChI Key

NHVGQRTZNFPVFY-BDTNDASRSA-N

Isomeric SMILES

CC(C)(C)C(=O)[C@H]1[C@@H](C([C@H]2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C(=O)C1C(C(C2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=CC=C4

Origin of Product

United States

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